8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
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Overview
Description
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by the presence of a methoxy group at the 8th position, a sulfonyl group attached to a 4-propan-2-ylphenyl ring at the 3rd position, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: Exhibits similar biological activities and is investigated for its antileishmanial properties.
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one: Shares a similar core structure but differs in the position of the methoxy group.
Uniqueness
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, sulfonyl group, and chromen-2-one core makes it a versatile compound for various research applications.
Properties
IUPAC Name |
8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-7-9-15(10-8-13)25(21,22)17-11-14-5-4-6-16(23-3)18(14)24-19(17)20/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGFJIGLFACCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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